m-PEG6-bromide
Overview
Description
m-PEG6-bromide: is a polyethylene glycol derivative containing a bromide group. The bromide group is a highly reactive leaving group, making this compound an excellent candidate for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer enhances its solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .
Mechanism of Action
Target of Action
m-PEG6-bromide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded .
Mode of Action
This compound acts as a bridge in PROTACs, connecting the ligand for the protein of interest with the ligand for the E3 ligase . The bromide group in this compound is a good leaving group for nucleophilic substitution reactions , which facilitates the formation of the PROTAC molecule .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. When a PROTAC containing this compound binds to its target protein and an E3 ligase, it triggers the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein .
Pharmacokinetics
As a peg-based compound, this compound is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the degradation of the target protein . By selectively targeting specific proteins for degradation, this compound can help to modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of the target protein .
Action Environment
The action of this compound, like other PROTAC linkers, is influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of other competing substrates, and the capacity of the ubiquitin-proteasome system . The hydrophilic nature of this compound may also influence its stability and efficacy in different biological environments .
Biochemical Analysis
Biochemical Properties
m-PEG6-bromide plays a significant role in biochemical reactions, primarily due to its bromide group, which is an excellent leaving group for nucleophilic substitution reactions . This property makes this compound a valuable reagent in the synthesis of various biomolecules. It interacts with enzymes and proteins through its PEG chain, which enhances solubility and reduces non-specific binding. The hydrophilic nature of the PEG spacer in this compound increases its compatibility with aqueous environments, making it suitable for use in various biochemical assays .
Cellular Effects
This compound influences various cellular processes by interacting with cell membranes and intracellular proteins. Its PEG chain facilitates the transport of the compound across cell membranes, thereby affecting cell signaling pathways and gene expression. Studies have shown that this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes . Additionally, this compound has been observed to impact cell proliferation and differentiation, making it a valuable tool in cell biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its bromide group and PEG chain. The bromide group participates in nucleophilic substitution reactions, while the PEG chain enhances solubility and reduces non-specific interactions . This compound can bind to enzymes and proteins, leading to changes in their activity and function. This compound has been shown to inhibit certain enzymes by blocking their active sites, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell proliferation. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage . Researchers must carefully consider the dosage of this compound to avoid adverse effects and achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors . The PEG chain of this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and other metabolic processes. Additionally, this compound can affect metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG chain facilitates the movement of this compound across cell membranes, allowing it to reach various intracellular compartments . This compound can accumulate in specific tissues, depending on its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by its PEG chain and bromide group . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG6-bromide is typically synthesized through the reaction of polyethylene glycol with a brominating agent. One common method involves the reaction of polyethylene glycol with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: m-PEG6-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the polyethylene glycol chain.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a polyethylene glycol derivative with an amine group, while oxidation might result in the formation of carboxylic acid derivatives .
Scientific Research Applications
m-PEG6-bromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a linker in the synthesis of complex molecules.
- Employed in the modification of surfaces to enhance hydrophilicity and reduce non-specific binding.
Biology:
- Utilized in the conjugation of biomolecules such as proteins and peptides to improve their solubility and stability.
- Applied in the development of drug delivery systems to enhance the bioavailability of therapeutic agents.
Medicine:
- Used in the PEGylation of drugs to increase their half-life and reduce immunogenicity.
- Employed in the formulation of biocompatible hydrogels for tissue engineering and regenerative medicine.
Industry:
- Applied in the production of coatings and adhesives to improve their performance and durability.
- Used in the formulation of personal care products to enhance their moisturizing properties .
Comparison with Similar Compounds
m-PEG6-bromide can be compared with other polyethylene glycol derivatives that contain different functional groups. Some similar compounds include:
m-PEG4-bromide: Similar structure but with a shorter polyethylene glycol chain.
m-PEG6-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a bromide group, making it more suitable for conjugation with amines.
m-PEG6-amine: Contains an amine group, making it useful for reactions with carboxylic acids and other electrophiles .
Uniqueness: The uniqueness of this compound lies in its combination of a reactive bromide group and a hydrophilic polyethylene glycol spacer. This combination allows it to participate in a wide range of chemical reactions while maintaining solubility in aqueous environments, making it a versatile reagent in various applications .
Properties
IUPAC Name |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLIPYEIIWDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125562-29-0 | |
Record name | 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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